benzyl(triphenyl)phosphanium;2-(6-methylheptyl)phenolate

Description

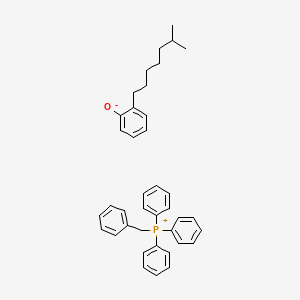

Benzyl(triphenyl)phosphanium;2-(6-methylheptyl)phenolate is a quaternary phosphonium salt composed of a benzyl(triphenyl)phosphanium cation paired with a 2-(6-methylheptyl)phenolate anion. The cation features a central phosphorus atom bonded to three phenyl groups and a benzyl group, while the anion consists of a phenolate moiety substituted with a branched 6-methylheptyl chain.

Properties

CAS No. |

93805-58-4 |

|---|---|

Molecular Formula |

C39H43OP |

Molecular Weight |

558.7 g/mol |

IUPAC Name |

benzyl(triphenyl)phosphanium;2-(6-methylheptyl)phenolate |

InChI |

InChI=1S/C25H22P.C14H22O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h1-20H,21H2;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |

InChI Key |

IUHHLTFYKDRCOI-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCC1=CC=CC=C1[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of benzyl(triphenyl)phosphanium;2-(6-methylheptyl)phenolate can be achieved through various methods. One common approach involves the reaction of benzyltriphenylphosphonium bromide with isooctylphenol under microwave irradiation . This method typically involves the use of a solvent such as tetrahydrofuran (THF) and heating at 60°C for 30 minutes to achieve high yields (87-98%) . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Benzyl(triphenyl)phosphanium;2-(6-methylheptyl)phenolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the benzyl or phenolate groups.

Scientific Research Applications

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To evaluate its distinctiveness, benzyl(triphenyl)phosphanium;2-(6-methylheptyl)phenolate is compared to three categories of analogous compounds:

Phosphonium Salts with Different Anions

- Benzyl(triphenyl)phosphonium chloride (C25H22PCl): Key Difference: Chloride anion vs. bulky phenolate. Impact: The phenolate anion’s steric bulk reduces solubility in polar solvents (e.g., water) compared to chloride salts but enhances compatibility with nonpolar matrices, such as fluoropolymer blends . Reactivity: Phenolate’s basicity may enable deprotonation or nucleophilic reactions in catalytic cycles, unlike chloride.

Ammonium Salts with the Same Anion

- [Dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate (): Key Difference: Ammonium cation (N-based) vs. phosphonium cation (P-based). Thermal Stability: Phosphonium salts generally exhibit higher thermal stability (>300°C) compared to ammonium analogs (~200–250°C) due to stronger P–C bonds . Catalytic Efficiency: Phosphonium cations are less prone to Hofmann elimination, making them preferable in high-temperature reactions.

Fluorinated Phosphonium Salts

- 2,2,3,3-Tetrafluoropropyl trioctyl phosphonium chloride (C27H42F4PCl) (): Key Difference: Fluorinated alkyl chains vs. aromatic/phenolate groups. Chemical Resistance: Fluorinated derivatives excel in harsh environments (e.g., strong acids), whereas the phenolate anion may degrade under oxidative conditions. Solubility: Fluorinated salts are highly lipophilic, while the phenolate’s aromaticity allows π-π interactions in polymer matrices .

Data Table: Comparative Properties

| Compound | Cation Type | Anion Type | Thermal Stability (°C) | Solubility (Polar Solvents) | Key Applications |

|---|---|---|---|---|---|

| This compound | Phosphonium | 2-(6-methylheptyl)phenolate | >300 | Low | Polymer stabilizers, catalysts |

| Benzyl(triphenyl)phosphonium chloride | Phosphonium | Chloride | ~280 | Moderate | Ionic liquids, phase transfer |

| [Dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate | Ammonium | 2-(6-methylheptyl)phenolate | ~220 | Low | Surfactants, biocides |

| 2,2,3,3-Tetrafluoropropyl trioctyl phosphonium chloride | Phosphonium | Chloride | >320 | Very Low | Fluoropolymer processing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.